2-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide
Overview
Description
2-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide, commonly known as MPNPB, is a chemical compound that has been widely used in scientific research. MPNPB is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin in the brain. MPNPB has been shown to have various biochemical and physiological effects, making it an important tool in the study of neurological disorders such as Parkinson's disease and depression.
Mechanism of Action
The mechanism of action of MPNPB involves its inhibition of 2-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, MPNPB increases the levels of dopamine in the brain, leading to improved symptoms in neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, MPNPB has been shown to have other biochemical and physiological effects. Studies have demonstrated that MPNPB can reduce oxidative stress in the brain, which is associated with the development of neurological disorders such as Alzheimer's disease. MPNPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPNPB in laboratory experiments is its potency as an 2-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide inhibitor. This allows for precise control over the levels of dopamine and other neurotransmitters in the brain, making it a valuable tool in the study of neurological disorders. However, MPNPB also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving MPNPB. One area of interest is the development of new 2-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide inhibitors that are more potent and selective than MPNPB. Another area of research is the investigation of the potential therapeutic effects of MPNPB in the treatment of neurological disorders such as depression and anxiety. Finally, there is a need for further studies on the safety and toxicity of MPNPB, particularly in relation to long-term use.
Scientific Research Applications
MPNPB has been used extensively in scientific research, particularly in the study of neurological disorders. Its ability to inhibit 2-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has made it a valuable tool in the investigation of the role of this enzyme in the development of Parkinson's disease. Studies have shown that this compound inhibitors such as MPNPB can reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain.
properties
IUPAC Name |
2-methyl-3-nitro-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(11-12-15-7-4-3-5-8-15)19-18(21)16-9-6-10-17(14(16)2)20(22)23/h3-10,13H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSYSLKOGMHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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